molecular formula C7H10O5 B047619 2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid CAS No. 114458-03-6

2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid

Cat. No. B047619
M. Wt: 174.15 g/mol
InChI Key: IDQOCLIWDMZKBZ-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid is a chemical compound that can be used as an intermediate or starting material in the synthesis of ®-isoserine, a glucagon receptor antagonist, blepharismone, and pheromone of Blepharisma japonicum .


Synthesis Analysis

The synthesis of 2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid involves the photochemical transformation of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane in an aqueous medium or in methanol. This process involves the splitting out of nitrogen and the Wolff rearrangement to give the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid (or its methyl ester) .


Molecular Structure Analysis

The molecular structure of 2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid is represented by the empirical formula C7H10O5. It has a molecular weight of 174.15 .


Chemical Reactions Analysis

The compound undergoes decarboxylation only at temperatures above 150 °C. It also undergoes hydrolysis to a hydroxymalonic acid in the presence of trifluoroacetic acid .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 108-112 °C. It has an optical activity of [α]20/D −3.5°, c = 1 in chloroform .

Scientific Research Applications

  • Asymmetric Synthesis : A study detailed the asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which contributes to the configurational assignment of plakinic acid A, a natural product (Dai, Trullinger, Liu, & Dussault, 2006).

  • Photolysis Research : Research on the photolysis of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane highlighted its potential in Wolff rearrangement processes (Nikolaev, Khimich, & Korobitsyna, 1985).

  • Peptide Synthesis : A new Oxyma derivative demonstrated efficacy in coupling peptides and oligopeptides in water without racemization, offering high yields and consistent results (Wang, Wang, & Kurosu, 2012).

  • Antifungal and Antibacterial Properties : Novel 1,3-dioxolane amide derivatives were found to have promising antifungal and antibacterial activities against various strains (Begum et al., 2019).

  • Organic Syntheses : Studies have also explored the synthesis of various 1,3-dioxolane derivatives, indicating their utility in different organic synthesis processes (Beck, Gysi, Vecchia, & Seebach, 2003); (Meier, Runsink, & Scharf, 1982).

  • Intermediates in Chemical Reactions : 2,2-Dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid derivatives have been studied as intermediates in various chemical reactions, contributing to understanding reaction mechanisms and synthesizing novel compounds (Capon & Grieve, 1980); (Boni, Ghelfi, Pagnoni, & Pinetti, 1994); (Wang, Aleiwi, Wang, & Kurosu, 2012).

  • Solid Phase Synthesis of Carbonylated Peptides : The compound has also been utilized in the efficient solid-phase synthesis of carbonylated peptides, offering potential utility in modeling oxidatively modified peptides (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

  • Catalysis : Catalysts utilizing 1,3-dioxolane derivatives have been effective in synthesizing other compounds, demonstrating good yields and favorable reaction conditions (Adams, Barnard, & Brosius, 1999).

  • Glycerol Condensation : Research into acid-catalyzed condensation of glycerol with various compounds revealed the formation of novel platform chemicals like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, with potential applications in propanediol chemistry (Deutsch, Martin, & Lieske, 2007).

Safety And Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQOCLIWDMZKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326823
Record name 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

CAS RN

114458-03-6
Record name 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Marketed DL-malic acid (with the 4 reference on the above schema) is protected in the dioxolane form in toluene reflux, in the presence of 2,2-dimethoxypropane. The reaction is quantitative. The obtained product (with the 5 reference in the above schema) is directly engaged in the following step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid
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2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid
Reactant of Route 3
2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid
Reactant of Route 4
2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid
Reactant of Route 5
2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid
Reactant of Route 6
2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid

Citations

For This Compound
5
Citations
J Banville, G Bouthillier, S Plamondon, R Remillard… - Tetrahedron …, 2010 - Elsevier
The synthesis and reactivity of (Z)-2,2-dimethyl-5-carboxymethylene-1,3-dioxolan-4-one, a new and versatile synthon useful for the synthesis of selectively protected α,γ-diketoacid …
Number of citations: 5 www.sciencedirect.com
D Zhang, T Zhang, J Deng, W Yang - Reactive and Functional Polymers, 2010 - Elsevier
Homo- and co-polymerizations of a chiral N-propargylamide (M1 containing 2,2-dimethyl-5-oxo-1,3-dioxolane group) and an achiral N-propargylamide (M2 containing adamantane …
Number of citations: 10 www.sciencedirect.com
D Vasilev - 2015 - opendata.uni-halle.de
Mein erster Dank gilt Herrn Prof. Dr. LA Wessjohann für die Überlassung des interessanten und spannenden Themas. Herr Prof. Wessjohann, ich danke Ihnen für das Vertrauen und …
Number of citations: 2 opendata.uni-halle.de
TM Chan, J Kong, P McNamara… - Synthetic Communications …, 2008 - Taylor & Francis
Compound 1 and 2 are potential major degradants in over the counter (OTC) products containing phenylephrine HCl and dexbrompheniramine maleate or chlorpheniramine maleate. …
Number of citations: 5 www.tandfonline.com
GO Rankin, H Sun, DK Anestis, O Noe II, JG Ball… - Toxicology, 2001 - Elsevier
The nephrotoxicity induced by the agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) is mediated through oxidative metabolites of NDPS. Oxidation of the succinimide …
Number of citations: 5 www.sciencedirect.com

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